![molecular formula C18H21FN4O3S B6503149 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea CAS No. 1428362-89-3](/img/structure/B6503149.png)
1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea (FPP) is a synthetic compound with a wide range of applications in the fields of chemistry and biochemistry. Its unique structure and properties make it an attractive target for both research and commercial purposes. FPP is a heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms and a sulfur atom, as well as a phenyl group and a urea group. FPP has been used in a variety of research applications, including as a catalyst, an inhibitor, and a substrate in enzymatic reactions. FPP has also been used in the development of new drugs and as a model compound for studying biochemical and physiological processes.
Scientific Research Applications
1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea has also been used as an inhibitor in enzymatic reactions, as a substrate for biochemical studies, and as a model compound for studying biochemical and physiological processes. 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea has also been used in the development of new drugs, as well as for the study of drug metabolism and pharmacokinetics.
Mechanism of Action
1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea acts as an inhibitor in enzymatic reactions by binding to the active site of the enzyme and preventing the substrate from binding. It has also been used as a substrate in biochemical studies, where it can be used to study the effects of different compounds on biochemical pathways. 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea has also been used as a model compound for studying biochemical and physiological processes, as it is structurally similar to many natural compounds.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea has been used to study the effects of different compounds on biochemical pathways. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and cytochrome b5. 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a stable compound that is not easily degraded by environmental conditions. Additionally, 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea can be used to study the effects of different compounds on biochemical pathways and to study the effects of drugs on the central nervous system and the cardiovascular system.
However, 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea has some limitations for laboratory experiments. It is not as effective as some other inhibitors in enzymatic reactions, and it has been shown to be toxic to some cell lines. Additionally, 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea is not as effective as some other compounds in studying the effects of drugs on the central nervous system and the cardiovascular system.
Future Directions
There are several potential future directions for the use of 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea. It could be used to study the effects of drugs on the liver, as well as on other organs. Additionally, it could be used to study the effects of drugs on the immune system and the endocrine system. 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea could also be used to study the effects of drugs on the metabolism of other drugs, as well as to study the effects of drugs on the development of cancer. Finally, 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea could be used to study the effects of drugs on the brain, as well as on other neurological processes.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea is a multi-step process that involves the use of several reagents and catalysts. The first step is the formation of the five-membered ring by a condensation reaction between pyridine-3-sulfonyl chloride and piperidine. The ring is then reacted with 2-fluorophenyl isocyanate to form the urea group. The resulting compound is then treated with an acid to form the final product. This method has been used successfully in the synthesis of several related compounds.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c19-16-5-1-2-6-17(16)22-18(24)21-12-14-7-10-23(11-8-14)27(25,26)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUMTBPIPIPENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.